Product packaging for 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile(Cat. No.:CAS No. 489432-33-9)

5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile

Cat. No.: B2995071
CAS No.: 489432-33-9
M. Wt: 141.17
InChI Key: IJVQRWPXBNGDTA-UHFFFAOYSA-N
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Description

Contextualization within β-Hydroxy Ketone and Nitrile Chemistry

5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile belongs to the important class of β-hydroxy ketones and also contains a nitrile functional group. The β-hydroxy carbonyl motif is a cornerstone in organic synthesis, famously generated through the aldol (B89426) reaction. The spatial arrangement of the hydroxyl and ketone groups allows for a variety of subsequent transformations, including dehydrations to form α,β-unsaturated ketones or stereoselective reductions.

The nitrile group is a versatile functional handle, capable of being hydrolyzed to carboxylic acids or amides, or reduced to primary amines. The synthesis of β-hydroxy nitriles, in general, has been approached through several methods, such as the reaction of epoxides with metal cyanides, the condensation of aldehydes or ketones with acetonitrile (B52724) anions, or the addition of hydrogen cyanide to carbonyl compounds. acs.orgchemguide.co.uk The presence of both the β-hydroxy ketone and nitrile functionalities within the same molecule, as in this compound, offers a rich platform for chemical manipulation and the synthesis of complex molecular architectures.

Emerging Significance in Chemical Synthesis and Interdisciplinary Research

The true value of this compound lies in its role as a multifunctional intermediate. Molecules containing β-ketonitrile scaffolds are recognized as valuable precursors for a wide array of biologically active heterocyclic compounds, including pyridines, pyrimidines, and pyrazoles. nih.gov These heterocyclic cores are prevalent in numerous pharmaceutical agents, underscoring the potential of β-ketonitriles in drug discovery and development. nih.gov

Furthermore, the conversion of β-ketonitriles to β-hydroxyamides represents a significant synthetic pathway. acs.org β-Hydroxyamides are key intermediates in the synthesis of important pharmaceuticals such as the antidepressant fluoxetine, the antibiotic loracarbef, and various heterocycles like β-lactams and oxazolidinones. acs.org The ability of this compound to engage in these transformations makes it a compound of interest for medicinal chemists and process developers. Its functional groups allow for diverse chemical reactivity, making it a valuable building block for creating more complex molecules with potential therapeutic applications.

Overview of Advanced Research Avenues and Methodological Paradigms

Modern synthetic chemistry continuously seeks more efficient, selective, and sustainable methods. The research pertaining to β-hydroxy ketones and nitriles reflects this trend, with several advanced methodologies being developed.

Catalytic Innovations:

Metal Catalysis: Researchers have developed novel catalytic systems to synthesize and transform these molecules. For instance, a ruthenium(II) complex has been successfully used for the one-pot tandem conversion of β-ketonitriles into β-hydroxyamides in water, offering a greener alternative to traditional methods. acs.org Earth-abundant metal catalysts, such as those based on cobalt, are being employed for the reductive alkylation of nitriles with ketones, showcasing a move towards more sustainable and cost-effective synthesis. nih.govresearchgate.net

Photocatalysis: Light-mediated reactions are also emerging. For example, silver(I)-photocatalyzed additions and copper-catalyzed hydrocyanoalkylation of alkenes with alkyl nitriles provide new routes for C-C bond formation under mild conditions. acs.org

Process Intensification:

One-Pot Reactions: The development of tandem or one-pot reactions is a significant advance. These processes, which combine multiple reaction steps without isolating intermediates, improve efficiency and reduce waste. The conversion of β-ketonitriles to β-hydroxyamides using a single ruthenium catalyst for both hydration and transfer hydrogenation is a prime example of this paradigm. acs.org

Computational Chemistry: Density Functional Theory (DFT) calculations are increasingly used to understand reaction mechanisms, explain catalyst selectivity, and predict reactivity, accelerating the development of new synthetic methods. nih.gov

These advanced avenues highlight a dynamic research field focused on leveraging catalysis and innovative reaction design to unlock the full synthetic potential of molecules like this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO2 B2995071 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile CAS No. 489432-33-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-4,4-dimethyl-3-oxopentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-7(2,5-9)6(10)3-4-8/h9H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVQRWPXBNGDTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies for 5 Hydroxy 4,4 Dimethyl 3 Oxopentanenitrile

De Novo Synthetic Methodologies

De novo synthesis of 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile involves the construction of the carbon skeleton and the introduction of the requisite functional groups in a sequential manner. A primary route for the synthesis of the related β-ketonitriles involves the acylation of an acetonitrile (B52724) anion with an ester. nih.gov

A plausible de novo approach for this compound would first involve the synthesis of the precursor, 4,4-dimethyl-3-oxopentanenitrile, followed by a selective hydroxylation step. The initial synthesis of the β-ketonitrile can be achieved via the condensation of a pivaloyl ester, such as methyl pivalate, with acetonitrile in the presence of a strong base.

StepReactantsReagentsProduct
1Methyl pivalate, AcetonitrileStrong base (e.g., NaH, KOt-Bu)4,4-Dimethyl-3-oxopentanenitrile
24,4-Dimethyl-3-oxopentanenitrileOxidizing agent (e.g., m-CPBA)This compound

In the context of a de novo synthesis that builds the carbon skeleton first, regioselectivity becomes crucial during the subsequent introduction of the hydroxyl group. The target molecule requires hydroxylation at the C-5 position, which is alpha to the ketone and gamma to the nitrile. Direct regioselective hydroxylation at this specific carbon can be challenging. A more controlled approach involves the α-hydroxylation of the precursor ketone, 4,4-dimethyl-3-oxopentanenitrile. The acidity of the α-protons to the ketone facilitates the formation of an enolate, which can then react with an electrophilic oxygen source. This ensures that the hydroxyl group is introduced specifically at the desired C-5 position.

The C-5 carbon in this compound is not a stereocenter. However, if a chiral center were present, stereoselective synthesis would be a critical consideration. For analogous structures, asymmetric α-hydroxylation of β-keto esters and amides has been achieved using chiral catalysts. These methods often employ chiral ligands in combination with metal catalysts or organocatalysts to induce enantioselectivity. researchgate.netorganic-chemistry.orgrsc.org For instance, chiral zirconium(IV) complexes have been used for the highly enantioselective α-hydroxylation of β-keto esters. organic-chemistry.org While not directly applicable to the achiral target molecule, these strategies are paramount in the synthesis of chiral β-hydroxy ketonitriles.

Strategic Functionalization of Precursor Compounds

A more direct and common strategy for the synthesis of this compound involves the functionalization of a readily available precursor, namely 4,4-dimethyl-3-oxopentanenitrile (also known as pivaloylacetonitrile).

The introduction of the hydroxyl group at the C-5 position of 4,4-dimethyl-3-oxopentanenitrile is an α-hydroxylation of a ketone. This transformation can be achieved using various oxidizing agents. A common method is the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent. organic-chemistry.org The reaction proceeds via the enolate of the β-ketonitrile, which attacks the electrophilic oxygen of the peroxy acid.

Another approach involves the use of molecular oxygen in the presence of a suitable catalyst. For instance, calcium iodide under visible light irradiation has been shown to catalyze the transformation of β-ketoesters to their α-hydroxy derivatives. organic-chemistry.org Additionally, transition metal-catalyzed oxidations can be employed.

MethodOxidantCatalystKey Features
Peroxy Acid Oxidationm-CPBANoneMild reaction conditions, direct hydroxylation. organic-chemistry.org
Catalytic OxidationMolecular OxygenCalcium Iodide/Visible LightUtilizes a green oxidant, energy-efficient. organic-chemistry.org
Metal-Catalyzed HydroxylationCumene hydroperoxideZirconium(IV) complexApplicable for asymmetric synthesis in related compounds. organic-chemistry.org

The mechanism of α-hydroxylation of β-dicarbonyl compounds generally involves the formation of an enol or enolate intermediate. In the case of 4,4-dimethyl-3-oxopentanenitrile, a base can be used to deprotonate the α-carbon, forming a resonance-stabilized enolate. This nucleophilic enolate then attacks an electrophilic oxygen source.

Reaction Optimization:

Optimization of the reaction conditions is crucial for achieving high yields and purity. Key parameters to consider include:

Base: The choice and stoichiometry of the base can influence the extent of enolate formation and minimize side reactions.

Solvent: The solvent can affect the solubility of the reactants and the stability of the intermediates.

Temperature: Lower temperatures are often preferred to control the reactivity and prevent over-oxidation or decomposition.

Oxidizing Agent: The nature of the oxidant will determine the reaction pathway and the potential for side products.

For instance, in the synthesis of related α-hydroxy-β-dicarbonyl compounds, a systematic study of different oxidants and catalysts is typically performed to identify the optimal conditions for a specific substrate. researchgate.net

Development of Sustainable and Scalable Synthetic Approaches

The development of sustainable and scalable synthetic routes is a key focus in modern organic chemistry. For the synthesis of this compound and its precursors, several strategies can be employed to enhance the environmental friendliness and economic viability of the process.

In the de novo synthesis of the precursor 4,4-dimethyl-3-oxopentanenitrile, the use of inexpensive and less hazardous bases such as potassium tert-butoxide (KOt-Bu) is a greener alternative to reagents like sodium amide. nih.gov Furthermore, developing catalytic processes that minimize waste and the use of stoichiometric reagents is a primary goal.

Biocatalysis offers a promising avenue for the sustainable synthesis of related β-hydroxy nitriles. Aldoxime dehydratases, for example, can catalyze the synthesis of nitriles from aldoximes under mild, cyanide-free conditions. mdpi.com While not a direct synthesis of the target compound, the exploration of enzymatic methods for the introduction of the hydroxyl or nitrile functionalities could lead to more sustainable pathways.

For scalability, continuous flow chemistry presents significant advantages over traditional batch processes. Flow reactors can offer better control over reaction parameters such as temperature and mixing, leading to improved yields, safety, and consistency, particularly for exothermic oxidation reactions. While specific flow chemistry approaches for this compound are not widely reported, the principles can be applied to the optimized batch reactions.

Elucidation of Chemical Reactivity and Transformational Pathways of 5 Hydroxy 4,4 Dimethyl 3 Oxopentanenitrile

Reactivity at the Hydroxyl Moiety

The primary hydroxyl group in 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile is a prime site for various chemical modifications, including derivatization, protection, and oxidation.

Derivatization through Esterification and Etherification Reactions

The hydroxyl group can readily undergo esterification reactions with carboxylic acids, acid anhydrides, or acyl chlorides to form the corresponding esters. These reactions are typically catalyzed by acids or bases. For instance, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield 5-acetoxy-4,4-dimethyl-3-oxopentanenitrile. Similarly, etherification can be achieved by reacting the parent compound with alkyl halides in the presence of a strong base, such as sodium hydride, to form ethers. The Williamson ether synthesis provides a classic example of this transformation.

Table 1: Examples of Esterification and Etherification Reagents

Reaction Type Reagent Example Product Type
Esterification Acetic Anhydride Acetate Ester
Esterification Benzoyl Chloride Benzoate Ester
Etherification Methyl Iodide Methyl Ether

Application of Selective Protecting Group Strategies (e.g., Silylation)

In multi-step syntheses, it is often necessary to selectively protect the hydroxyl group to prevent it from reacting with reagents intended for other parts of the molecule. Silyl (B83357) ethers are commonly employed as protecting groups for alcohols due to their ease of formation and subsequent removal under mild conditions. The silylation of the hydroxyl group in this compound can be accomplished using silylating agents such as tert-butyldimethylsilyl chloride (TBDMSCl) or trimethylsilyl (B98337) chloride (TMSCl) in the presence of a base like imidazole. This strategy is particularly useful in reactions involving the ketone or nitrile functionalities.

Oxidative Transformations

The primary hydroxyl group of this compound can be oxidized to an aldehyde or further to a carboxylic acid. However, given the presence of the adjacent ketone, oxidation to the corresponding dicarbonyl compound, 4,4-dimethyl-3,5-dioxopentanenitrile, is a more common transformation. This can be achieved using a variety of oxidizing agents. Milder reagents, such as pyridinium (B92312) chlorochromate (PCC), would favor the formation of the aldehyde, while stronger oxidizing agents like potassium permanganate (B83412) or chromium trioxide would likely lead to the dione (B5365651) or potentially cleavage of the carbon-carbon bond under harsh conditions.

Table 2: Common Oxidizing Agents for Primary Alcohols

Oxidizing Agent Product
Pyridinium chlorochromate (PCC) Aldehyde
Potassium permanganate (KMnO4) Carboxylic Acid/Dione

Reactivity at the Ketone Functionality

The ketone group in this compound is susceptible to nucleophilic attack at the electrophilic carbonyl carbon, leading to a variety of addition and condensation products. It can also undergo reduction to form the corresponding secondary alcohol.

Carbonyl Additions and Condensation Reactions

The ketone functionality can undergo nucleophilic addition reactions with a wide range of nucleophiles. fiveable.me For example, Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the carbonyl group to form tertiary alcohols after acidic workup. Cyanohydrin formation can be achieved by treatment with hydrogen cyanide.

Furthermore, the presence of α-hydrogens (protons on the carbon atom adjacent to the carbonyl group) allows for the formation of an enolate under basic conditions. This enolate can then participate in aldol-type condensation reactions with other carbonyl compounds, leading to the formation of new carbon-carbon bonds. fiveable.me

Reductive Pathways to Alcohols and Hydrocarbons

The ketone group can be selectively reduced to a secondary alcohol, yielding 3,5-dihydroxy-4,4-dimethylpentanenitrile. This reduction can be accomplished using various reducing agents. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reagent for the reduction of ketones in the presence of other functional groups like nitriles. acs.org Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent that would also reduce the nitrile group. acs.org Catalytic hydrogenation can also be employed for this transformation. wikipedia.org

Further reduction of the resulting secondary alcohol to a hydrocarbon is a more challenging transformation that typically requires harsher reaction conditions. One common method is the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base), though the compatibility of these conditions with the nitrile group would need to be considered.

Table 3: Common Reducing Agents for Ketones

Reducing Agent Product
Sodium borohydride (NaBH4) Secondary Alcohol
Lithium aluminum hydride (LiAlH4) Secondary Alcohol (and reduced nitrile)

Formation of Nitrogen-Containing Derivatives (e.g., Imines, Oximes, Hydrazones)

The ketone functional group in this compound is a key site for chemical transformations, readily reacting with nitrogen-based nucleophiles to form a variety of derivatives. These reactions typically involve the nucleophilic addition to the carbonyl carbon, followed by a dehydration step, and are often catalyzed by either acid or base. The general mechanism involves the protonation of the carbonyl oxygen under acidic conditions, which enhances the electrophilicity of the carbonyl carbon, facilitating the attack by the nitrogen nucleophile. Under basic or neutral conditions, the nucleophilicity of the nitrogen-containing reagent is the driving force for the initial addition step.

Imines are formed through the reaction of the ketone with primary amines. This reaction is reversible and is typically carried out with the removal of water to drive the equilibrium towards the imine product. The steric hindrance posed by the gem-dimethyl group adjacent to the carbonyl in this compound may influence the rate of this reaction, potentially requiring more forcing conditions compared to less hindered ketones.

Oximes are synthesized by the reaction of the ketone with hydroxylamine (B1172632) (NH₂OH). khanacademy.org This reaction is a common method for the derivatization of aldehydes and ketones. The resulting oximes can exist as stereoisomers (E/Z isomers) if the substituents on the original ketone are different. Given the structure of this compound, the formation of a single oxime product is expected due to the plane of symmetry in the parent ketone.

Hydrazones are formed from the reaction of the ketone with hydrazine (H₂NNH₂) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine). libretexts.org Similar to imine and oxime formation, this reaction proceeds via a nucleophilic addition-elimination mechanism. The choice of hydrazine derivative can be used to introduce different functionalities into the final product.

The following table summarizes the formation of these nitrogen-containing derivatives from a generic ketone, which is applicable to this compound.

DerivativeReagentProduct Structure (General)
ImineR-NH₂R₂C=NR'
OximeNH₂OHR₂C=NOH
HydrazoneH₂NNH₂R₂C=NNH₂

Reactivity of the Nitrile Group

The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo a range of chemical transformations, including nucleophilic additions, hydrolysis, and reduction.

Nucleophilic Additions to the Nitrile Functionality

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. The triple bond between carbon and nitrogen undergoes addition reactions, often requiring activation by protonation under acidic conditions or the use of strong nucleophiles under basic conditions. For instance, Grignard reagents can add to the nitrile to form an intermediate imine anion, which upon hydrolysis yields a ketone. openstax.org

Hydrolytic Pathways to Amides and Carboxylic Acids

The hydrolysis of nitriles is a fundamental reaction that can lead to the formation of either amides or carboxylic acids, depending on the reaction conditions. libretexts.org

Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. libretexts.org The reaction proceeds through the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it more susceptible to attack by water. The initial product is an amide, which is then further hydrolyzed under the acidic conditions to the corresponding carboxylic acid and an ammonium (B1175870) salt. lumenlearning.com

Base-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521). libretexts.org In this case, the hydroxide ion acts as the nucleophile, attacking the nitrile carbon. The initial product is the salt of the carboxylic acid, and ammonia (B1221849) is liberated. Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. libretexts.org

The steric hindrance from the gem-dimethyl group in this compound might affect the rate of hydrolysis. researchgate.net

Hydrolysis ConditionIntermediate ProductFinal Product (after workup)
Acidic (e.g., H₃O⁺, heat)AmideCarboxylic Acid
Basic (e.g., NaOH, H₂O, heat)Carboxylate SaltCarboxylic Acid

Reductive Pathways to Amines

The nitrile group can be reduced to a primary amine using various reducing agents. A common and effective method is the use of lithium aluminum hydride (LiAlH₄), followed by an aqueous workup. This reduction provides a direct route to the corresponding primary amine. Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel, can also be employed for the reduction of nitriles to amines. The reduction of β-ketonitriles can sometimes lead to β-hydroxy nitriles, which are valuable chiral building blocks. nih.govresearchgate.net

Alpha-Carbon Reactivity and Functionalization

The carbon atom situated between the ketone and the nitrile group in this compound, known as the alpha-carbon, is activated by both adjacent electron-withdrawing groups. This dual activation makes the protons on the alpha-carbon acidic and susceptible to removal by a base, leading to the formation of a resonance-stabilized enolate ion. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Acid-Catalyzed and Base-Catalyzed Transformations

Base-catalyzed transformations are common for β-ketonitriles. The formation of the enolate under basic conditions allows for subsequent reactions such as alkylation, acylation, and condensation reactions. For example, the enolate can react with alkyl halides in an Sₙ2 reaction to introduce an alkyl group at the alpha-position. However, the presence of the gem-dimethyl group on the adjacent carbon in this compound may introduce significant steric hindrance, potentially impeding the approach of electrophiles to the alpha-carbon.

Acid-catalyzed transformations at the alpha-carbon are also possible. For instance, acid-catalyzed enolization can lead to reactions such as alpha-halogenation.

The presence of the hydroxyl group in this compound introduces the possibility of intramolecular reactions. For example, under certain conditions, the hydroxyl group could act as an internal nucleophile, potentially leading to cyclization reactions. The gem-dimethyl group can facilitate such intramolecular reactions through the Thorpe-Ingold effect, which posits that steric compression can increase the rate of ring-closing reactions. wikipedia.orglucp.netnih.govwpmucdn.com

Catalyst TypeIntermediatePotential Transformations
BaseEnolateAlkylation, Acylation, Condensation, Intramolecular cyclization
AcidEnolHalogenation, Intramolecular cyclization

Electrophilic Substitution at the Alpha-Position

The carbon atom situated between the carbonyl and nitrile groups (the α-position) in this compound is characterized by enhanced acidity. The electron-withdrawing nature of the adjacent ketone and nitrile functions facilitates the removal of a proton from this position by a base, generating a stabilized carbanion or enolate. nih.gov This nucleophilic intermediate is poised to react with a variety of electrophiles, leading to α-substituted products.

This reactivity is a cornerstone of the synthetic utility of β-ketonitriles. rsc.org The general mechanism involves deprotonation followed by nucleophilic attack on an electrophile (E+), as depicted in the scheme below.

Scheme 1: General Pathway for Electrophilic Substitution at the α-Position

(Where R = -C(CH₃)₂CH₂OH for this compound)

Common electrophilic substitution reactions for β-ketonitriles include alkylations and acylations. For instance, reaction with alkyl halides in the presence of a suitable base would yield α-alkylated derivatives. Similarly, acylation can be achieved using acyl chlorides or anhydrides. The presence of the 5-hydroxy group might necessitate the use of a protecting group strategy to prevent competing reactions at that site, depending on the reaction conditions.

Diazo Transfer Reactions

The activated methylene (B1212753) group of β-ketonitriles is an excellent substrate for diazo transfer reactions. This transformation introduces a diazo group (=N₂) at the α-position, converting the β-ketonitrile into a valuable α-diazo-β-ketonitrile. These diazo compounds are highly versatile synthetic intermediates, known to participate in cyclopropanation, Wolff rearrangement, and C-H insertion reactions. orgsyn.org

The most common method for this transformation is the reaction of the β-ketonitrile with a sulfonyl azide (B81097), such as tosyl azide (TsN₃) or mesyl azide (MsN₃), in the presence of a base. organic-chemistry.org The base deprotonates the active methylene group, and the resulting anion attacks the terminal nitrogen of the azide. Subsequent elimination of the sulfonamide anion yields the α-diazo product. organic-chemistry.org

ReagentBaseTypical ConditionsProductRef
Tosyl Azide (TsN₃)Triethylamine (Et₃N)Acetonitrile (B52724), Room Temp.α-Diazo-β-ketonitrile organic-chemistry.org
Mesyl Azide (MsN₃)DBUDichloromethane, 0°Cα-Diazo-β-ketonitrile orgsyn.org
p-ABSAK₂CO₃Ethanol, Room Temp.α-Diazo-β-ketonitrile organic-chemistry.org

This table presents typical conditions for diazo transfer reactions on active methylene compounds like β-ketonitriles.

For this compound, this reaction would yield 2-diazo-5-hydroxy-4,4-dimethyl-3-oxopentanenitrile, a precursor for various complex molecules.

Cycloaddition Reactions and Heterocycle Formation

The structural features of this compound make it an ideal building block for the synthesis of various heterocyclic systems. rsc.org Its ability to act as a three-carbon component with nucleophilic and electrophilic centers allows it to participate in diverse cyclization and multicomponent reactions. rsc.org

Multi-Component Reactions (e.g., Biginelli Reaction)

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. organic-chemistry.org The Biginelli reaction is a classic MCR that synthesizes 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-dicarbonyl compound, and urea (B33335).

Recent studies have demonstrated the successful use of β-ketonitriles as the active methylene component in the Biginelli reaction, yielding 5-cyano-substituted dihydropyrimidinones. ias.ac.in This transformation involves the acid-catalyzed condensation of an aldehyde, a β-ketonitrile, and urea. The reaction of this compound (or its parent compound, pivaloylacetonitrile) with an aldehyde and urea would produce a highly functionalized dihydropyrimidine (B8664642) scaffold, which is of significant interest in medicinal chemistry. ias.ac.inresearchgate.net

A study by Shaikh et al. (2018) outlined the conditions for this reaction using β-ketonitriles with bulky substituents, which are structurally analogous to the target compound. ias.ac.in

Aldehydeβ-KetonitrileCatalystSolventYield
Benzaldehyde4,4-Dimethyl-3-oxopentanenitrileCuCl, H₂SO₄MethanolHigh
4-Chlorobenzaldehyde4,4-Dimethyl-3-oxopentanenitrileCuCl, H₂SO₄MethanolHigh
4-Methoxybenzaldehyde4-Methyl-3-oxopentanenitrileCuCl, H₂SO₄MethanolHigh

Data adapted from a study on the Biginelli reaction of β-ketonitriles, demonstrating the feasibility of the transformation. ias.ac.in

Synthesis of Pyrazole (B372694) and Isoxazole (B147169) Derivatives

The 1,3-dielectrophilic nature of the β-ketonitrile moiety is perfectly suited for the construction of five-membered heterocycles like pyrazoles and isoxazoles. nih.govnih.gov

Pyrazoles: The synthesis of pyrazoles is readily achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. nih.govmdpi.com In the case of this compound, reaction with hydrazine hydrate (B1144303) would proceed via initial attack at the more electrophilic ketone carbonyl, followed by intramolecular cyclization involving the nitrile group and subsequent tautomerization to yield a 3-amino-5-(1-hydroxy-2,2-dimethylpropyl)pyrazole derivative. This reaction provides a direct route to substituted aminopyrazoles, which are important pharmacophores. nih.govchim.it

Isoxazoles: Isoxazoles can be synthesized from β-ketonitriles through condensation with hydroxylamine. nih.gov The reaction mechanism is analogous to pyrazole formation, leading to 3-amino-5-(1-hydroxy-2,2-dimethylpropyl)isoxazole. Alternatively, isoxazoles can be formed via [3+2] cycloaddition reactions between an enolate of the β-ketonitrile and a nitrile oxide generated in situ. beilstein-journals.orgmdpi.com This method allows for the synthesis of highly substituted isoxazole rings. beilstein-journals.orgorganic-chemistry.org

Exploration of Cycloaddition Pathways (e.g., Diels-Alder)

While this compound itself is not a typical diene or dienophile for the Diels-Alder reaction, it can serve as a precursor to suitable reaction partners. The Diels-Alder reaction is a powerful [4+2] cycloaddition for the formation of six-membered rings. rsc.orgnih.gov

Plausible pathways to engage the β-ketonitrile scaffold in Diels-Alder reactions include:

Conversion to a Dienophile: The α,β-unsaturated ketone or nitrile system, which can act as a dienophile, could be generated from this compound. For example, a Knoevenagel condensation of the active methylene group with an aldehyde, followed by further functional group manipulation, could introduce a double bond conjugated to one of the activating groups.

Conversion to a Diene: The molecule could be elaborated into a diene. For instance, conversion of the ketone to its enol ether or silyl enol ether, coupled with the introduction of a second double bond, could generate a reactive diene for cycloaddition with various dienophiles.

These strategies would leverage the inherent reactivity of the β-ketonitrile core to construct complex carbocyclic and heterocyclic systems. rsc.orgresearchgate.net

Spectroscopic and Advanced Analytical Characterization Methodologies for 5 Hydroxy 4,4 Dimethyl 3 Oxopentanenitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment of each atom, allowing for the mapping of the molecular framework.

Proton NMR (¹H NMR) spectroscopy identifies the types and number of hydrogen atoms in a molecule. For 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile, the ¹H NMR spectrum is expected to show distinct signals corresponding to its unique proton environments.

The key expected resonances are:

Hydroxymethyl Protons (-CH₂OH): The two protons on the carbon adjacent to the hydroxyl group (C5) would likely appear as a singlet or a finely split multiplet. Their chemical shift would be influenced by the electronegative oxygen atom.

Methyl Protons (-C(CH₃)₂): The six protons of the two methyl groups attached to the quaternary carbon (C4) are chemically equivalent. They would produce a sharp, intense singlet.

Hydroxyl Proton (-OH): The hydroxyl proton typically appears as a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

Methylene (B1212753) Protons (-CH₂CN): The two protons on the carbon adjacent to the nitrile group (C2) would likely present as a singlet.

The integration of these peaks would correspond to the number of protons in each environment, confirming the proton count of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-C(CH ₃)₂ ~ 1.2 Singlet 6H
-H O-CH ₂- ~ 3.7 Singlet 2H
-CH ₂-CN ~ 2.8 Singlet 2H

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, allowing for the complete assignment of the carbon framework.

For this compound, the key signals in the ¹³C NMR spectrum are anticipated in the following regions:

Ketone Carbonyl (C=O): The carbon of the ketone group (C3) is significantly deshielded and is expected to resonate at the downfield end of the spectrum, typically in the range of δ 205–210 ppm.

Nitrile Carbon (-C≡N): The carbon of the nitrile group (C1) also has a characteristic chemical shift, generally appearing around δ 115–120 ppm.

Quaternary Carbon (-C(CH₃)₂): The quaternary carbon (C4) bonded to the two methyl groups and the carbonyl group will have a specific resonance.

Hydroxymethyl Carbon (-CH₂OH): The carbon (C5) attached to the hydroxyl group will appear in the range typical for alcohol-bearing carbons.

Methyl Carbons (-C(CH₃)₂): The two equivalent methyl carbons will produce a single signal in the upfield (aliphatic) region of the spectrum.

Methylene Carbon (-CH₂CN): The carbon (C2) adjacent to the nitrile group will have a characteristic shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C =O (C3) 205 - 210
-C ≡N (C1) 115 - 120
-C H₂OH (C5) 65 - 75
-C (CH₃)₂ (C4) 45 - 55
-C H₂CN (C2) 30 - 40

To unambiguously assign all proton and carbon signals and to confirm the molecular structure, advanced two-dimensional (2D) NMR experiments are utilized.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. While this molecule has several singlet peaks in its predicted ¹H NMR, COSY would be crucial for its derivatives where more complex spin systems might exist.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique is essential for definitively assigning which protons are attached to which carbons. For example, it would show a correlation between the signal for the -CH₂OH protons and the signal for the C5 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is a powerful tool for piecing together the molecular structure. For instance, it would show correlations between the methyl protons and the quaternary carbon (C4) as well as the carbonyl carbon (C3), confirming the connectivity around the t-butyl-like group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the stereochemistry and conformation of molecules.

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its key structural features.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Absorption Range (cm⁻¹)
Hydroxyl (-OH) O-H stretch 3500 - 3200 (broad)
Nitrile (-C≡N) C≡N stretch ~2250 (sharp, medium intensity)
Ketone (C=O) C=O stretch ~1700 (strong, sharp)

The presence of a broad band in the 3500-3200 cm⁻¹ region would be indicative of the hydroxyl group's O-H stretch, broadened by hydrogen bonding. A sharp, distinct peak around 2250 cm⁻¹ is a clear indicator of the nitrile functional group. Furthermore, a strong, sharp absorption near 1700 cm⁻¹ would confirm the presence of the ketone carbonyl group.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of bonds adjacent to the carbonyl group and the loss of small, stable molecules or radicals, such as water (from the hydroxyl group), the nitrile group, or methyl groups. Analysis of these fragments helps to confirm the proposed structure.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. For this compound, the molecular formula is C₇H₁₁NO₂. HRMS can distinguish this formula from other possible combinations of atoms that might have the same nominal mass. The calculated exact mass for the molecular ion [M+H]⁺ would be compared to the experimentally measured value to confirm the elemental formula with a high degree of confidence.

Table 4: Compound Names Mentioned

Compound Name

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for investigating the electronic transitions within a molecule. For this compound, the key chromophores expected to exhibit absorption in the UV-Vis region are the carbonyl group (C=O) and the nitrile group (C≡N). The absorption of UV or visible radiation by a molecule results in the promotion of electrons from lower energy molecular orbitals to higher energy ones. uobabylon.edu.iq

The carbonyl group in ketones typically displays two main types of electronic transitions: a lower-energy, symmetry-forbidden n → π* transition and a higher-energy, symmetry-allowed π → π* transition. masterorganicchemistry.com The n → π* transition involves the excitation of a non-bonding electron from the oxygen atom to an antibonding π* orbital. This transition is characteristically weak, with molar absorptivity (ε) values generally in the range of 10-100 L·mol⁻¹·cm⁻¹, and appears at longer wavelengths, typically around 270-300 nm for simple aliphatic ketones. uobabylon.edu.iqmasterorganicchemistry.com The π → π* transition, which is much more intense, occurs at shorter wavelengths, usually below 200 nm, and is therefore often outside the range of standard laboratory spectrophotometers. uobabylon.edu.iq

For this compound, the presence of the carbonyl group is expected to give rise to a weak absorption band in the 270-300 nm region due to the n → π* transition. The exact position and intensity of this absorption can be influenced by the solvent polarity. Polar solvents can lead to a hypsochromic (blue) shift of the n → π* transition due to stabilization of the non-bonding electrons on the oxygen atom.

The nitrile group in aliphatic nitriles does not typically show absorption above 200 nm, making it a poor chromophore for routine UV-Vis spectroscopy. libretexts.org Therefore, the UV-Vis spectrum of this compound is anticipated to be dominated by the electronic transitions of the carbonyl group.

Furthermore, as a β-ketonitrile, this compound has the potential to exist in equilibrium with its enol tautomer. UV-Vis spectroscopy is a powerful tool for studying such keto-enol tautomerism. acs.orgacs.org The enol form, if present, would introduce a carbon-carbon double bond conjugated with the nitrile group, creating a more extended π-system. This conjugation would be expected to result in a bathochromic (red) shift of the π → π* transition to a longer wavelength with a significantly higher molar absorptivity compared to the n → π* transition of the keto form. utoronto.ca The position of the keto-enol equilibrium is highly dependent on the solvent, with polar solvents often favoring the more polar keto form. acs.org Spectrophotometric studies in various solvents could, therefore, provide insight into the tautomeric preferences of this molecule.

Table 1: Expected UV-Vis Absorption Data for this compound based on Functional Group Analysis

Chromophore/Functional GroupElectronic TransitionExpected λmax (nm)Expected Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
Carbonyl (Keto form)n → π270 - 30010 - 100
Carbonyl (Keto form)π → π< 200> 1000
Enol Tautomerπ → π*> 200> 5000

X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives or Metal Complexes

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging, its crystalline derivatives or metal complexes can provide invaluable structural information. nih.gov This method allows for the precise measurement of bond lengths, bond angles, and torsion angles, as well as the characterization of intermolecular interactions such as hydrogen bonding that dictate the crystal packing.

The nitrile functional group is known to coordinate with a variety of transition metals, acting as a neutral, monodentate ligand through its nitrogen atom. wikipedia.orgnih.gov The formation of such metal complexes often yields stable, crystalline materials that are well-suited for single-crystal X-ray diffraction analysis. nih.gov The resulting structural data would confirm the coordination geometry of the metal center and reveal how the this compound ligand adapts its conformation upon coordination.

For instance, in a hypothetical metal complex, the ligand could coordinate to a metal center, and the crystallographic analysis would provide details on the metal-nitrogen bond distance and the geometry around the metal ion (e.g., octahedral, tetrahedral, or square planar). jocpr.com

An example of a structurally characterized metal-nitrile complex is bis(acetonitrile-κN)bis(3-bromopyridine-κN)bis(thiocyanato-κN)cobalt(II). In this complex, the cobalt(II) ion is octahedrally coordinated by two acetonitrile (B52724) ligands, among others. nih.gov The crystallographic data for this compound provides a reference for the types of structural parameters that can be obtained.

Table 2: Illustrative Crystallographic Data for a Representative Metal-Nitrile Complex: bis(acetonitrile-κN)bis(3-bromopyridine-κN)bis(thiocyanato-κN)cobalt(II) nih.gov

ParameterValue
Chemical FormulaC14H14Br2CoN6S2
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.1234 (4)
b (Å)9.8978 (4)
c (Å)11.4569 (5)
β (°)108.456 (2)
Volume (ų)1087.94 (8)
Z2

Should a crystalline derivative or metal complex of this compound be prepared, X-ray crystallography would be the definitive method to elucidate its solid-state structure. The analysis would reveal the precise molecular geometry, conformational details of the pentanenitrile backbone, and the nature of any intermolecular interactions, providing a fundamental understanding of its structural chemistry.

Computational and Theoretical Investigations into 5 Hydroxy 4,4 Dimethyl 3 Oxopentanenitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

DFT studies would be employed to determine the most stable three-dimensional arrangement of atoms in 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile (geometry optimization). These calculations would also provide insights into the molecule's electronic structure, including the distribution of electron density and electrostatic potential. Such information is crucial for predicting reactivity.

Molecular Orbital Analysis and Electronic Property Prediction

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be essential. The energies and shapes of these frontier orbitals help in predicting the molecule's reactivity, electronic transitions, and its behavior as an electron donor or acceptor. Key electronic properties such as ionization potential, electron affinity, and chemical hardness would be derived from these calculations.

Reaction Mechanism Predictions and Energy Profile Calculations

Computational methods are invaluable for mapping out potential chemical reactions.

Transition State Characterization and Reaction Pathway Elucidation

For any chemical transformation involving this compound, computational studies would identify the high-energy transition states that connect reactants to products. By calculating the energy profile of a reaction pathway, chemists can understand the feasibility of a reaction and its mechanism at a molecular level.

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

Due to the presence of multiple functional groups (hydroxyl, ketone, nitrile), reactions involving this molecule could potentially yield different isomers. Theoretical calculations could predict which site of the molecule is more likely to react (regioselectivity) and the preferred spatial orientation of the product (stereoselectivity) by comparing the activation energies of different reaction pathways.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry can predict various types of spectra for a molecule. These theoretical spectra can then be compared with experimental data to confirm the molecule's structure and assign spectral features. For this compound, predictions of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly valuable for its characterization.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can provide significant insights into its conformational landscape and the nature of its interactions with its environment, such as solvent molecules or biological macromolecules.

Conformational Analysis:

An MD simulation would typically involve placing the molecule in a simulated solvent box (e.g., water) and calculating the forces between atoms over a series of time steps. By analyzing the trajectory of the simulation, the most stable, low-energy conformations can be identified. It is anticipated that intramolecular hydrogen bonding between the hydroxyl group and the ketone or nitrile group could play a significant role in stabilizing certain conformers.

Intermolecular Interactions:

MD simulations are also invaluable for studying how this compound interacts with other molecules. The hydroxyl group can act as both a hydrogen bond donor and acceptor. The ketone's carbonyl group and the nitrogen atom of the nitrile are potential hydrogen bond acceptors. sioc-journal.cn These features suggest that the molecule can engage in a variety of polar interactions. sioc-journal.cn The gem-dimethyl group provides a nonpolar region, contributing to hydrophobic interactions.

A simulation could quantify the strength and lifetime of hydrogen bonds with solvent molecules or specific residues in a protein's active site. This information is crucial for understanding its solubility and potential as a ligand for biological targets.

Below is a hypothetical data table summarizing the types of interactions that could be analyzed through MD simulations for this compound.

Interaction TypePotential Functional Group(s) InvolvedSignificance
Hydrogen Bond DonorHydroxyl (-OH)Essential for binding to biological targets and for solubility in protic solvents.
Hydrogen Bond AcceptorHydroxyl (-OH), Ketone (C=O), Nitrile (C≡N)Key for forming stable complexes with biological receptors and for solubility. sioc-journal.cn
Dipole-Dipole InteractionsKetone (C=O), Nitrile (C≡N)Contributes to the overall binding affinity and orientation within a binding pocket.
Hydrophobic Interactionsgem-Dimethyl group (-C(CH₃)₂)Important for interactions with nonpolar pockets in proteins, influencing binding specificity.

In Silico Structure-Reactivity Relationship (SAR) Studies

In silico Structure-Reactivity Relationship (SAR) studies use computational models to predict the activity of a compound based on its chemical structure. For this compound, SAR studies could be employed to explore its potential as a building block in medicinal chemistry or materials science.

The nitrile group is a particularly interesting feature for SAR studies. It is a versatile functional group that can participate in various chemical reactions and interactions. researchgate.net In drug design, the incorporation of a nitrile group can enhance binding affinity to a target, improve pharmacokinetic properties, and in some cases, form covalent bonds with specific amino acid residues like cysteine or serine. nih.gov

A typical SAR study for derivatives of this compound would involve generating a library of related compounds by modifying specific functional groups. For example, the hydroxyl group could be esterified, the ketone reduced, or substituents added to the carbon backbone. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) models, could then be used to correlate structural features with predicted biological activity or other properties. mdpi.com

The following table outlines a hypothetical SAR study for this compound, indicating potential modifications and their predicted impact on reactivity or biological activity.

Structural ModificationPredicted Effect on PropertiesRationale
Oxidation of the hydroxyl group to an aldehydeIncreased electrophilicityThe introduction of an aldehyde could allow for different types of covalent interactions with nucleophilic residues in a biological target.
Reduction of the ketone to a secondary alcoholIncreased hydrogen bonding potential and chiralityThis would introduce a new stereocenter and an additional hydrogen bond donor, potentially increasing binding affinity and selectivity.
Replacement of the nitrile group with a carboxylic acidAltered polarity and chargeThis would significantly increase the molecule's acidity and potential for ionic interactions, affecting solubility and receptor binding.
Addition of a phenyl group to the hydroxyl via an ether linkageIncreased hydrophobicity and potential for π-π stackingThis modification could enhance binding to targets with aromatic residues in their active sites. sioc-journal.cn

These computational and theoretical approaches provide a framework for understanding the chemical and biological properties of this compound. While experimental data is essential for validation, these in silico methods offer a powerful and efficient means of guiding future research and development efforts involving this compound.

Applications of 5 Hydroxy 4,4 Dimethyl 3 Oxopentanenitrile in Advanced Organic Synthesis

Utility as a Chiral Building Block in Asymmetric Synthesis

5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile is an achiral molecule, meaning it does not have a non-superimposable mirror image. However, its chemical structure, which features a ketone functional group, makes it a valuable prochiral substrate for asymmetric synthesis. In asymmetric synthesis, an achiral unit is converted into a chiral molecule, which is crucial in the development of pharmaceuticals where often only one enantiomer (one of the two mirror-image forms) provides the desired therapeutic effect. nih.gov

The ketone group can undergo stereoselective reduction or nucleophilic addition reactions using chiral catalysts or reagents. Such transformations can convert the achiral ketone into a chiral secondary alcohol with a high degree of enantiomeric purity. The resulting chiral alcohol, now containing a stereocenter, can then be used as a chiral building block for the synthesis of more complex, enantiomerically pure target molecules. The demand for enantiomerically pure compounds has driven the development of various methods to create them, including the use of chiral building blocks derived from prochiral molecules like this compound. nih.gov

Intermediacy in Complex Organic Molecule Synthesis

The multifunctionality of this compound, possessing hydroxyl, ketone, and nitrile groups, makes it a versatile intermediate in the synthesis of complex organic molecules. Its structure allows for a variety of chemical transformations, providing chemists with a flexible tool for constructing intricate molecular architectures.

Precursor in Natural Product Analog Synthesis (e.g., Epothilone Derivatives)

While this compound is a valuable building block for creating complex structures, its specific application as a direct precursor in the documented synthesis of natural products like Epothilone derivatives is not prominently reported in scientific literature. The synthesis of complex natural products such as the epothilones, which are known for their potent anticancer activity, relies on convergent processes using various molecular fragments. google.com Building blocks containing multiple functional groups are essential for these multi-step syntheses. The diverse reactivity offered by the hydroxyl, ketone, and nitrile functionalities within this compound makes it a candidate for the synthesis of complex fragments that could, in principle, be incorporated into the synthesis of natural product analogs.

Role in Pharmaceutical Intermediate Development

This compound serves as a key intermediate in the development of pharmaceutical compounds. Its chemical reactivity is conferred by its distinct functional groups, which allow it to participate in nucleophilic additions, condensations, and cyclization reactions. These reactions are fundamental for creating a wide range of more complex molecules.

A significant application is its use in synthesizing heterocyclic compounds, such as pyrazoles, which are a common structural motif in many pharmaceutical drugs. The related compound, 4,4-Dimethyl-3-oxopentanenitrile, is noted as an important intermediate in synthesizing pharmaceuticals, particularly those with anti-inflammatory and analgesic properties. chemimpex.com The presence of an additional hydroxyl group in this compound provides an extra reaction site, potentially allowing for the development of new derivatives and enhancing its utility in drug discovery processes. chemimpex.com

Research Applications of this compound
Area of SynthesisRole of the CompoundKey ReactionsPotential Outcome
Asymmetric SynthesisProchiral SubstrateAsymmetric reduction of ketoneChiral secondary alcohols
Pharmaceutical IntermediatesVersatile Building BlockCyclization, CondensationHeterocyclic compounds (e.g., pyrazoles)
Materials ScienceOrganic MonomerPolymerizationFunctional polymers, Covalent Organic Frameworks (COFs) bldpharm.com

Contributions to Materials Science Research

The unique combination of functional groups in this compound also makes it a molecule of interest in materials science.

Monomer or Intermediate in Polymer Chemistry

Research applications for this compound extend into polymer science, where it is identified as a potential organic monomer. bldpharm.com Specifically, it has been listed as a material building block and a potential monomer for Covalent Organic Frameworks (COFs). bldpharm.com COFs are a class of porous crystalline polymers with highly ordered structures, and their properties are directly determined by the geometry and functionality of the monomer building blocks used to create them.

Development of Novel Functional Materials

The development of novel functional materials relies on the design of specialized monomers that can impart desired properties to the resulting polymer. The structure of this compound is advantageous in this regard. The nitrile group can undergo polymerization or be converted to other functional groups, while the hydroxyl group offers a site for esterification or etherification, allowing it to be incorporated into polyesters or polyethers. These functional groups can also serve as sites for post-synthetic modification, where the properties of a material can be fine-tuned after its initial synthesis. This versatility makes the compound a valuable candidate for creating new polymers and functional materials for various applications. bldpharm.com

Research on the Coordination Chemistry of this compound Remains Undocumented in Publicly Available Literature

Despite a thorough search of scientific databases and scholarly articles, detailed research concerning the applications of this compound in advanced organic synthesis, specifically within the realms of coordination chemistry and ligand design, appears to be absent from publicly available literature. Investigations into the synthesis and characterization of its metal complexes, its potential ambidentate behavior as a ligand, and the catalytic applications of any such complexes in organic transformations like transesterification have not been reported in the reviewed sources.

While general information regarding the chemical properties and synthesis of this compound is available, its role as a ligand in coordination chemistry is a niche area of study for which published findings could not be located. The compound is recognized as a building block in organic synthesis. However, its specific interactions with metal centers, the nature of its coordination modes, and the catalytic potential of any resulting metal complexes are topics that seemingly have not yet been explored or at least have not been documented in accessible scientific literature.

For context, the study of coordination chemistry involves examining the formation, properties, and reactivity of coordination complexes, which consist of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. The behavior of a ligand, including its ability to bond through different atoms (ambidentate behavior), is crucial in the design of complexes with specific catalytic or material properties.

Catalytic applications of metal complexes are a significant area of research in organic synthesis, with transesterification being an important reaction for processes such as biodiesel production. Metal complexes can act as efficient catalysts for such transformations. However, no studies were found that specifically utilized metal complexes of this compound for this or any other catalytic purpose.

Biochemical and Biological Research Perspectives Excluding Clinical Data and Adverse Effects

Investigation of Enzyme Interactions and Modulation Mechanisms

The structure of 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile suggests its potential to interact with and modulate the activity of various enzymes. The ketone and nitrile groups can act as hydrogen bond acceptors, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. These interactions could lead to the inhibition or allosteric modulation of enzyme function.

For instance, β-ketonitriles are known to be versatile intermediates in the synthesis of biologically active compounds, and some have been investigated as potential enzyme inhibitors. nih.govrsc.org The electrophilic nature of the carbonyl carbon and the nitrile carbon could make them susceptible to nucleophilic attack by amino acid residues within an enzyme's active site, potentially leading to reversible or irreversible inhibition.

Table 1: Potential Enzyme Classes for Interaction Studies with this compound

Enzyme ClassPotential Interaction MechanismRationale
Dehydrogenases/ReductasesSubstrate or inhibitorThe hydroxymethyl group can be a site for oxidation, or the ketone can be a site for reduction.
Hydrolases (e.g., proteases, esterases)Covalent or non-covalent inhibitionThe electrophilic ketone or nitrile could react with active site nucleophiles (e.g., serine, cysteine).
KinasesCompetitive inhibitionThe molecule could potentially bind to the ATP-binding site through hydrogen bonding interactions.
Cytochrome P450 enzymesSubstrate or inhibitorThe aliphatic backbone could be a substrate for hydroxylation, or the molecule could inhibit the metabolism of other substrates.

Should this compound be identified as a selective modulator of a particular enzyme, it could be utilized as a chemical tool to probe the role of that enzyme in various biological pathways. By selectively inhibiting or activating a specific enzymatic step, researchers can study the downstream effects on cellular signaling, metabolism, and other physiological processes. This approach is fundamental to elucidating the complex networks that govern cellular function.

Studies of Binding Affinity to Biological Macromolecules (e.g., Proteins, Nucleic Acids) through In Vitro and In Silico Approaches

The potential for this compound to interact with biological macromolecules extends beyond enzymes to other proteins and nucleic acids.

In Vitro Approaches: Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and fluorescence polarization could be employed to quantify the binding affinity and thermodynamics of the interaction between the compound and a target macromolecule. These methods provide direct measurement of the binding constant (Kd), offering insights into the strength of the interaction.

In Silico Approaches: Molecular docking simulations could be used to predict the binding mode and affinity of this compound to the three-dimensional structures of proteins and nucleic acids. These computational methods can help to identify potential binding sites and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. This can guide the design of in vitro experiments and the development of more potent analogs.

Research on Structure-Activity Relationships (SAR) for Biological Relevance

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For this compound, a systematic modification of its structure would be necessary to understand how different chemical features contribute to its biological effects.

Key modifications could include:

Modification of the hydroxyl group: Esterification or etherification of the hydroxyl group would probe the importance of its hydrogen bonding capabilities.

Alteration of the dimethyl groups: Replacing the dimethyl groups with other alkyl groups or incorporating them into a cyclic structure would explore the impact of steric bulk and conformational rigidity.

Modification of the nitrile group: Reduction of the nitrile to an amine or hydrolysis to a carboxylic acid would investigate the role of this functional group in binding and activity.

By synthesizing a library of analogs and evaluating their biological activity, researchers can build a comprehensive SAR model. This model would be invaluable for the rational design of more potent and selective compounds.

Table 2: Hypothetical SAR Data for Analogs of this compound

AnalogModificationPredicted Impact on a Hypothetical Enzyme Inhibition Assay (IC50)Rationale for Prediction
Parent Compound This compoundBaseline ActivityReference compound.
Analog 1O-Methylation of the hydroxyl groupDecreased ActivityLoss of hydrogen bond donating ability.
Analog 2Replacement of dimethyl with cyclopropylIncreased or Decreased ActivityAltered steric profile and conformational restriction.
Analog 3Reduction of nitrile to primary amineSignificantly Altered ActivityIntroduction of a basic, charged group.

Development of Molecular Probes for Biochemical and Cell-Based Research Systems

If this compound is found to have a specific and high-affinity interaction with a biological target, it could serve as a scaffold for the development of molecular probes. These probes are essential tools for studying the localization, dynamics, and function of biomolecules in living systems.

To be developed into a molecular probe, the compound could be chemically modified to incorporate:

A fluorescent dye: For visualization of the target molecule in cells and tissues using fluorescence microscopy.

A photoaffinity label: To covalently crosslink to the target protein upon photoactivation, enabling its identification and characterization.

A biotin (B1667282) tag: For affinity purification of the target protein and its interacting partners.

The development of such probes would significantly enhance the utility of this compound as a research tool in chemical biology.

Future Directions and Emerging Research Avenues for 5 Hydroxy 4,4 Dimethyl 3 Oxopentanenitrile

Exploration of Novel and Greener Synthetic Pathways

The development of sustainable and efficient methods for the synthesis of 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile is a primary area for future investigation. Current synthetic routes can be expanded upon by exploring biocatalytic and continuous flow methodologies.

Biocatalytic Synthesis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical synthesis. nih.govtandfonline.comresearchgate.net Future research could focus on the use of hydroxynitrile lyases (HNLs) for the asymmetric synthesis of cyanohydrins, potentially leading to enantiomerically pure forms of this compound. rsc.orgrsc.orgresearchgate.netacs.orgresearchgate.net The exploration of nitrilases for the hydrolysis of dinitriles or the conversion of corresponding aldehydes could also provide a green route to this compound. tandfonline.comd-nb.infoopenbiotechnologyjournal.com Biocatalytic methods often proceed under mild reaction conditions, reducing energy consumption and waste generation. nih.govresearchgate.net

Flow Chemistry: Continuous flow chemistry presents a scalable and safe approach for the synthesis of chemical intermediates. dtu.dkacs.orgsemanticscholar.orgnih.govresearchgate.net The application of flow reactors to the synthesis of this compound could offer several advantages, including improved reaction control, enhanced safety for handling potentially hazardous reagents, and the potential for process automation. nih.govresearchgate.net Research in this area would involve the development of robust and efficient flow protocols, potentially integrating catalytic steps. dtu.dk

A comparison of potential synthetic methodologies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Pathways for this compound

Synthetic Approach Potential Advantages Potential Challenges
Biocatalysis High enantioselectivity, mild reaction conditions, reduced environmental impact. nih.govrsc.orgrsc.org Enzyme stability, substrate scope, and cost of biocatalyst.
Flow Chemistry Enhanced safety, scalability, improved process control, and automation potential. dtu.dknih.govresearchgate.net Initial setup costs, potential for clogging, and optimization of reaction parameters.

| Green Chemistry | Use of renewable feedstocks, reduction of hazardous waste, and improved atom economy. nih.govnih.govorganic-chemistry.org | Development of suitable catalysts and reaction media. |

Development of Innovative Catalytic Applications

The functional groups within this compound suggest its potential as a precursor for novel catalysts or as a key building block in asymmetric catalysis.

Precursor for Chiral Ligands and Organocatalysts: The hydroxyl and nitrile moieties can be readily functionalized to generate a variety of chiral ligands for metal-catalyzed reactions. Furthermore, the core structure could be modified to create novel organocatalysts for asymmetric transformations. beilstein-journals.org The development of such catalysts would be a significant contribution to the field of organic synthesis.

Versatile Intermediate in Organic Synthesis: As a β-ketonitrile, this compound is a valuable intermediate for the synthesis of a wide range of heterocyclic compounds, such as pyridines, pyrimidines, and pyrazoles, which are important scaffolds in medicinal chemistry. nih.govrsc.orgnih.govrsc.org Future research could explore its use in cascade reactions to build molecular complexity in a single step. rsc.orgnih.gov

Design and Synthesis of Advanced Functional Materials

The unique combination of functional groups in this compound makes it an attractive candidate for the development of advanced functional materials.

Monomer for Specialty Polymers: The hydroxyl and nitrile groups can participate in polymerization reactions, leading to the formation of polyesters, polyamides, and other specialty polymers. The bulky tert-butyl group would likely impart unique thermal and mechanical properties to the resulting materials. Future work could focus on the synthesis and characterization of these novel polymers and exploring their potential applications in areas such as biodegradable plastics or high-performance coatings.

Functionalization of Material Surfaces: The reactivity of the hydroxyl and nitrile groups could be exploited to chemically modify the surfaces of various materials. This could be used to alter surface properties such as hydrophobicity, biocompatibility, or to introduce specific recognition sites for sensing applications.

Integration with High-Throughput Screening and Combinatorial Chemistry in Discovery Research

Modern drug discovery and materials science rely heavily on high-throughput screening (HTS) and combinatorial chemistry to rapidly identify and optimize new lead compounds.

Combinatorial Library Synthesis: this compound can serve as a scaffold for the creation of large combinatorial libraries of related molecules. By systematically varying the substituents on the core structure, a diverse range of compounds can be generated and screened for biological activity or desired material properties. rsc.orgnih.govresearchgate.netresearchgate.net

Development of HTS Assays: To efficiently screen these combinatorial libraries, the development of robust HTS assays is crucial. For example, colorimetric or fluorometric assays could be designed to detect the activity of nitrile-hydrolyzing enzymes or to identify compounds that interact with a specific biological target. rsc.orgnih.govresearchgate.netresearchgate.netnih.gov

Computational Design and Predictive Modeling of New Chemical Entities based on the Compound's Core Structure

Computational methods are increasingly used to accelerate the discovery and design of new molecules with desired properties.

Predictive Modeling of Bioactivity: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of derivatives of this compound. nih.govchemrxiv.org These models can help to prioritize the synthesis of the most promising compounds and to guide the design of new molecules with improved activity.

Density Functional Theory (DFT) Calculations: DFT calculations can be employed to investigate the reactivity of the nitrile group and to predict the outcomes of various chemical transformations. nih.govacs.org This can aid in the rational design of synthetic routes and in understanding the mechanisms of potential catalytic applications.

Molecular Docking Studies: For applications in drug discovery, molecular docking simulations can be used to predict how derivatives of this compound might bind to specific protein targets. This information can be invaluable for the design of new therapeutic agents.

The future research directions for this compound are summarized in Table 2.

Table 2: Summary of Future Research Avenues for this compound

Research Area Key Objectives Potential Impact
Novel Synthesis Develop biocatalytic and flow chemistry routes. More sustainable and efficient production.
Catalytic Applications Design new chiral ligands and organocatalysts. Advancements in asymmetric synthesis.
Functional Materials Synthesize novel polymers and functionalized surfaces. Development of new materials with unique properties.
HTS & Combinatorial Chemistry Create and screen libraries of derivatives. Accelerated discovery of new bioactive compounds and materials.

| Computational Modeling | Predict bioactivity and reactivity. | Rational design of new molecules with desired properties. |

Q & A

Q. What are the established synthetic routes for 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile, and what are their key experimental parameters?

Answer: The compound is synthesized via hydroxylamine-mediated cyclization of 4,4-dimethyl-3-oxopentanenitrile. Key steps include:

  • Reacting 4,4-dimethyl-3-oxopentanenitrile with hydroxylamine hydrochloride in ethanol/water under reflux (70–80°C) for 4–6 hours .
  • Isolation of intermediates via vacuum distillation or column chromatography.
  • Yields are optimized by controlling pH (neutral to slightly acidic) and ensuring anhydrous conditions during purification. This method is scalable for gram-scale synthesis, with reported yields >75% .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy: 1H^{1}\text{H} and 13C^{13}\text{C} NMR are used to confirm the hydroxy, nitrile, and ketone functionalities. For example, the ketone carbonyl typically resonates at δ 205–210 ppm in 13C^{13}\text{C} NMR, while the nitrile group appears at δ 115–120 ppm .
  • IR Spectroscopy: Strong absorption bands at ~2250 cm1^{-1} (C≡N stretch) and ~1700 cm1^{-1} (C=O stretch) confirm functional groups.
  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak (M+^+) at m/z 155.0946 (calculated for C7_7H11_{11}NO2_2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when using this compound to synthesize 3-amino-5-alkylisoxazoles?

Answer: Discrepancies in yields often arise from:

  • Impurity of starting materials: Ensure 4,4-dimethyl-3-oxopentanenitrile is freshly distilled (bp 80–85°C under reduced pressure) to avoid hydrolyzed byproducts.
  • Reaction conditions: Optimize hydroxylamine stoichiometry (1.2–1.5 equivalents) and reflux time. Prolonged heating (>6 hours) can degrade the nitrile group, reducing yields .
  • Workup protocols: Use cold ether for precipitation to minimize side reactions. Validate purity via HPLC or GC-MS before proceeding to cyclization .

Q. What mechanistic insights explain the role of this compound in heterocyclic synthesis?

Answer: The compound acts as a β-ketonitrile precursor in [3+2] cycloadditions to form isoxazoles. Key steps include:

  • Nucleophilic attack: Hydroxylamine reacts with the ketone to form an oxime intermediate.
  • Cyclization: Intramolecular dehydration forms the isoxazole ring, with the nitrile group stabilizing the transition state via conjugation .
  • Steric effects: The 4,4-dimethyl groups hinder side reactions, favoring regioselective formation of 3-amino-5-alkylisoxazoles .

Q. How can researchers address challenges in scaling up reactions involving this compound?

Answer:

  • Solvent selection: Replace ethanol with THF or acetonitrile for better solubility in large batches.
  • Catalysis: Add catalytic acetic acid (1–2 mol%) to accelerate cyclization without compromising yield .
  • Safety protocols: Implement inert atmosphere (N2_2) to prevent oxidation of the nitrile group during reflux .

Methodological Considerations

Q. What strategies are recommended for isolating this compound from complex reaction mixtures?

Answer:

  • Liquid-liquid extraction: Use dichloromethane/water (1:1) to separate the product from polar byproducts.
  • Chromatography: Employ silica gel chromatography with ethyl acetate/hexane (3:7) for high-purity isolation.
  • Crystallization: Recrystallize from diethyl ether at −20°C to obtain needle-like crystals (>95% purity) .

Data Interpretation and Optimization

Q. How should researchers analyze conflicting spectral data (e.g., NMR shifts) for derivatives of this compound?

Answer:

  • Comparative analysis: Cross-reference with published spectra of analogous compounds (e.g., 3-amino-5-tert-butylisoxazole) .
  • Computational validation: Use DFT calculations (B3LYP/6-31G*) to predict NMR shifts and identify discrepancies caused by solvation or tautomerism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.